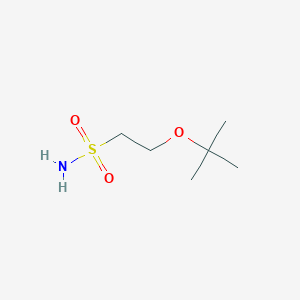

Sodium 2-(1H-pyrazol-1-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

OLED Phosphors and Ligand Synthesis

Sodium 2-(1H-pyrazol-1-yl)butanoate derivatives have been investigated for their utility in synthesizing ligands that form complexes with metals for use in organic light-emitting diodes (OLEDs). For example, bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates have been synthesized, demonstrating the role of such sodium salts in developing efficient OLED materials (Jun Lin et al., 2016).

Coordination Chemistry

Research on coordination compounds has highlighted unusual binding modes of pyrazole-based ligands, such as 1,3-bis(3,5-dimethylpyrazol-1-yl)-2-butanoic acid (Hbdmpb), with metal ions. Studies reveal that in certain complexes, the pyrazole nitrogen atoms do not bind to the metal ion, illustrating the diverse coordination chemistry possible with pyrazole derivatives (B. Kozlevčar et al., 2005).

Amphiphilic Receptors

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, an amphiphilic compound, demonstrates the ability to interact with biomolecules, forming stable complexes. This points towards its potential in creating novel receptor molecules for biological applications (F. Reviriego et al., 2006).

Anticancer Properties

Sodium butyrate, a compound structurally similar to this compound, has been extensively studied for its anticancer properties, specifically its ability to induce growth inhibition and apoptosis in cancer cells. This has broad implications for the development of cancer therapies (D. Mu et al., 2013).

Catalysis and Synthesis

Sodium salts derived from pyrazole compounds have been used as catalysts or reactants in the synthesis of various heterocyclic compounds, showcasing their versatility in organic synthesis. For instance, sodium alginate, a biopolymeric catalyst, has facilitated the green synthesis of 2-amino-4H-pyran derivatives, highlighting the potential of sodium salts in sustainable chemistry practices (M. Dekamin et al., 2016).

Mechanism of Action

Target of Action

Sodium 2-(1H-pyrazol-1-yl)butanoate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are often the causative agents of these diseases, such as Leishmania strains and Plasmodium strains .

Mode of Action

For instance, some pyrazole derivatives have displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Other pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, some pyrazole derivatives have displayed superior antipromastigote activity .

properties

IUPAC Name |

sodium;2-pyrazol-1-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.Na/c1-2-6(7(10)11)9-5-3-4-8-9;/h3-6H,2H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQPJCHAJQHGSL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])N1C=CC=N1.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2893545.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)

![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)

![1-{2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2893561.png)

![N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B2893563.png)